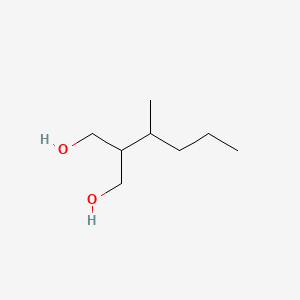
2-(1-Methylbutyl)-1,3-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylbutyl)-1,3-propanediol is an organic compound with the molecular formula C8H18O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylbutyl)-1,3-propanediol can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2-(1-Methylbutyl)propanal using a palladium catalyst. The reaction is typically carried out in an organic solvent such as ethyl acetate at room temperature, yielding the desired diol in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as distillation and purification to remove any impurities and achieve the desired product specifications.
化学反应分析
Types of Reactions
2-(1-Methylbutyl)-1,3-propanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or esters.
科学研究应用
2-(1-Methylbutyl)-1,3-propanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
作用机制
The mechanism of action of 2-(1-Methylbutyl)-1,3-propanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
2-Methyl-1-butanol: A similar alcohol with one hydroxyl group.
2-Methylbutyl acetate: An ester derived from 2-Methyl-1-butanol.
1,3-Propanediol: A diol with a similar structure but different substituents.
Uniqueness
2-(1-Methylbutyl)-1,3-propanediol is unique due to its specific arrangement of hydroxyl groups and the presence of a methylbutyl substituent. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be suitable .
属性
CAS 编号 |
22131-29-9 |
|---|---|
分子式 |
C8H18O2 |
分子量 |
146.23 g/mol |
IUPAC 名称 |
2-pentan-2-ylpropane-1,3-diol |
InChI |
InChI=1S/C8H18O2/c1-3-4-7(2)8(5-9)6-10/h7-10H,3-6H2,1-2H3 |
InChI 键 |
DIAKBGLNNAQLNA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)C(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


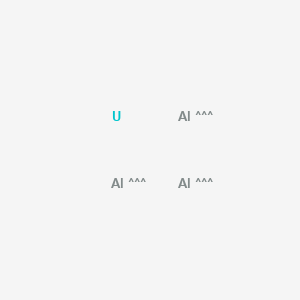

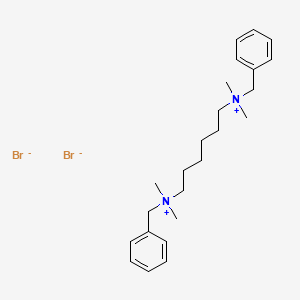
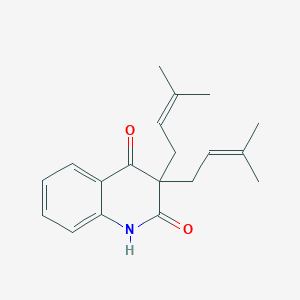
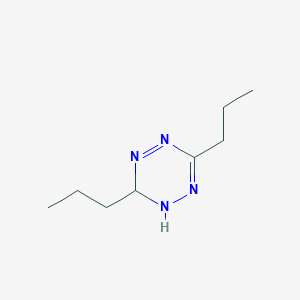
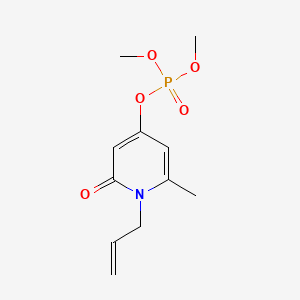
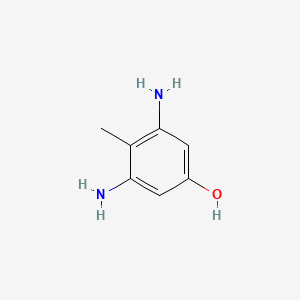

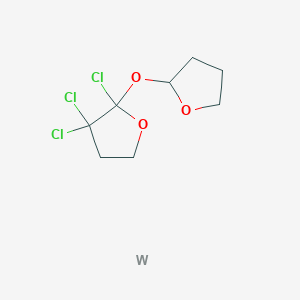
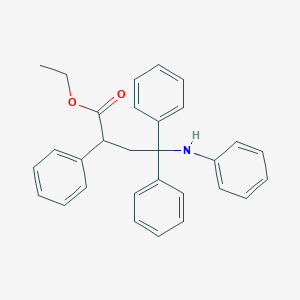
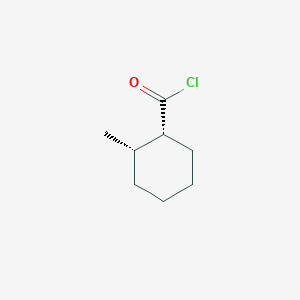
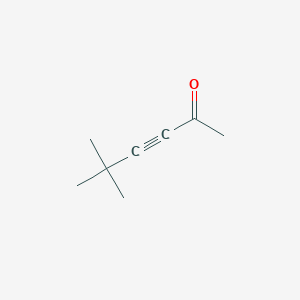
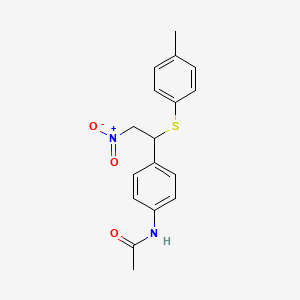
![N-[5-ethyl-3-[(4-ethylpiperazin-1-yl)-(2-fluorophenyl)methyl]thiophen-2-yl]benzamide](/img/structure/B14716876.png)
